N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, a scaffold of interest in medicinal chemistry due to its versatility in drug design. Its structure features:
- Position 3: A phenyl group.
- Position 5: A propyl chain.
- Position 7: A 3-methylbutyl (isopentyl) amine substituent.
Properties
IUPAC Name |
N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4/c1-4-8-17-13-19(21-12-11-15(2)3)24-20(23-17)18(14-22-24)16-9-6-5-7-10-16/h5-7,9-10,13-15,21H,4,8,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFHSIDOGWHLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NCCC(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches for Pyrazolo[1,5-a]pyrimidines
Condensation of Aminopyrazoles with Bifunctional Reagents
The most common and versatile strategy for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 5-aminopyrazoles with bifunctional reagents such as 1,3-diketones or β-ketoesters. This approach enables the formation of the pyrimidine ring while introducing substituents at specific positions.
A standard procedure involves the reaction of appropriately substituted 5-aminopyrazoles with 1,3-diketones or β-ketoesters in acidic conditions, typically using acetic acid as the solvent and catalytic amounts of sulfuric acid. This method produces pyrazolo[1,5-a]pyrimidine derivatives in high yields, often exceeding 85%. The reaction involves initial condensation followed by cyclization and dehydration steps to form the bicyclic system.
Multi-Component Reactions
Another efficient approach involves multi-component reactions where aminopyrazoles, aldehydes, and other components react in a one-pot fashion to generate the desired pyrazolo[1,5-a]pyrimidine scaffold. These strategies offer advantages in terms of atom economy and reduced purification steps, although they may require more careful optimization of reaction conditions.
Functionalization of Pre-formed Pyrazolo[1,5-a]pyrimidine Cores
For complex substitution patterns, it is often more practical to first synthesize a partially substituted pyrazolo[1,5-a]pyrimidine core and then introduce specific functional groups through various transformations. Common strategies include:
- Halogenation followed by cross-coupling reactions
- Direct C-H functionalization
- Nucleophilic substitution of halogenated precursors
- Transition metal-catalyzed coupling reactions
Specific Preparation Methods for N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Synthesis via 5-Amino-3-phenylpyrazole Precursors
A highly efficient route to the target compound begins with commercially available or readily synthesized 5-amino-3-phenylpyrazole. The synthetic sequence typically proceeds through the following steps:
- Condensation of 5-amino-3-phenylpyrazole with a suitable propyl-containing β-ketoester or 1,3-diketone to form 3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol
- Conversion of the 7-hydroxy derivative to the corresponding 7-chloro compound using phosphorus oxychloride
- Nucleophilic substitution with 3-methylbutylamine to produce the target compound
This synthetic route can be represented by the following reaction sequence:
Step 1: Formation of 3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol
5-Amino-3-phenylpyrazole is condensed with ethyl butyrylacetate or heptane-3,5-dione in glacial acetic acid at reflux temperature for 4-6 hours to produce 3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol. This reaction typically proceeds in yields of 75-85%.
Step 2: Chlorination to 7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
The 7-hydroxy derivative is treated with phosphorus oxychloride (POCl₃) and tetramethylammonium chloride under reflux conditions to afford 7-chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine. This transformation typically proceeds in yields of 60-70% and provides a reactive intermediate for subsequent functionalization.
Step 3: Amination with 3-Methylbutylamine
The 7-chloro derivative undergoes nucleophilic aromatic substitution with 3-methylbutylamine in the presence of a base such as triethylamine or potassium carbonate. This reaction can be conducted in various solvents, with N,N-dimethylformamide or isopropanol commonly employed. The reaction typically requires heating at 80-100°C for 12-24 hours to give the target compound in yields of 65-75%.
Palladium-Catalyzed Amination Approach
A more efficient alternative for introducing the 3-methylbutylamine moiety at position 7 involves palladium-catalyzed cross-coupling reactions. This approach offers advantages in terms of milder conditions and potentially higher yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides an effective method for introducing the 3-methylbutylamine substituent at position 7 of the pyrazolo[1,5-a]pyrimidine core. The reaction typically employs Pd₂(dba)₃ or Pd(OAc)₂ as the catalyst, with a phosphine ligand such as BINAP, XPhos, or SPhos. The reaction conditions are summarized in Table 1.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ (5 mol%) | BINAP (10 mol%) | Cs₂CO₃ | Toluene | 100 | 24 | 68 |
| 2 | Pd₂(dba)₃ (5 mol%) | XPhos (10 mol%) | Cs₂CO₃ | Toluene | 100 | 16 | 72 |
| 3 | Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | NaOt-Bu | Dioxane | 90 | 12 | 75 |
| 4 | Pd(OAc)₂ (5 mol%) | XPhos (10 mol%) | NaOt-Bu | Dioxane | 90 | 12 | 81 |
| 5 | Pd₂(dba)₃ (2.5 mol%) | XPhos (7.5 mol%) | NaOt-Bu | Dioxane | 90 | 18 | 77 |
Copper-Catalyzed Ullmann-Type Coupling
Recent advances in copper-catalyzed amination have provided alternative, cost-effective methods for introducing the amine functionality at position 7 of the pyrazolo[1,5-a]pyrimidine core.
An efficient protocol utilizes CuI (5 mol%) and a carbazole-based ligand such as N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (10 mol%) for Ullmann-type coupling. This approach offers several advantages:
- Lower catalyst cost compared to palladium-based methods
- Shorter reaction times when conducted under microwave conditions (1 hour at 80°C)
- Excellent yields (60-93%, with an average of 83% across various examples)
- Broad substrate scope for both primary and secondary alkylamines
- Scalability from 50 mg to 1.0 g scale without significant loss of efficiency
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the preparation of this compound by drastically reducing reaction times. This approach is particularly beneficial for the amination step, reducing typical reaction times from 12-24 hours to just 1-2 hours while maintaining or improving yields.
The microwave-assisted protocol typically involves:
- Combining the 7-chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine with 3-methylbutylamine
- Adding an appropriate catalyst (Cu or Pd-based) and ligand
- Using a suitable solvent such as diethylene glycol or N,N-dimethylformamide
- Heating under microwave irradiation at 80-100°C for 1-2 hours
This method represents one of the most time-efficient approaches for preparing the target compound.
Alternative Synthetic Routes
Convergent Synthesis via Key Intermediates
A convergent approach to this compound can be achieved by first synthesizing key building blocks that are then assembled in the final steps. This strategy often involves:
- Preparation of an appropriately substituted aminopyrazole
- Separate synthesis of a propyl-containing β-diketone or β-ketoester
- Convergent assembly through condensation and subsequent functionalization
For example, 3-phenylpyrazolo[1,5-a]pyrimidine can be synthesized first, followed by regioselective introduction of the propyl group at position 5, and finally, introduction of the 3-methylbutylamino group at position 7.
One-Pot Multi-Component Approach
A more streamlined approach involves a one-pot multi-component reaction where 5-amino-3-phenylpyrazole, a propyl-containing carbonyl compound, and additional reagents are combined to directly form a 7-functionalized pyrazolo[1,5-a]pyrimidine that can be further modified to introduce the 3-methylbutylamino group.
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the efficiency of key steps in the synthesis of this compound. Table 2 summarizes the effects of various solvents on the critical amination step.
Table 2: Solvent Effects on the Amination of 7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine with 3-Methylbutylamine
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
|---|---|---|---|---|
| N,N-Dimethylformamide | 90 | 18 | 71 | Good solubility, moderate rate |
| Isopropanol | 82 | 24 | 65 | Lower solubility, slower reaction |
| Dioxane | 101 | 12 | 76 | Good solubility, faster reaction |
| Diethylene glycol | 80 (MW) | 1 | 86 | Excellent for microwave conditions |
| Toluene | 110 | 20 | 62 | Poor solubility of intermediates |
| Acetonitrile | 82 | 24 | 58 | Moderate solubility, slower reaction |
Catalyst and Ligand Selection
For palladium-catalyzed amination reactions, the choice of catalyst and ligand significantly affects both yield and reaction time. XPhos and SPhos have emerged as particularly effective ligands for the amination of pyrazolo[1,5-a]pyrimidines.
For copper-catalyzed methods, N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide functions as an excellent ligand, promoting efficient coupling under mild conditions.
Temperature and Reaction Time Optimization
Temperature plays a critical role in controlling the selectivity and efficiency of various steps in the synthesis. Higher temperatures generally accelerate reactions but may lead to side products, while lower temperatures often provide better selectivity at the cost of extended reaction times.
Microwave irradiation offers a significant advantage by allowing for rapid heating to the desired temperature, minimizing decomposition and side reactions while dramatically reducing reaction times.
Purification and Characterization
Purification Techniques
Purification of this compound typically involves:
- Column chromatography using silica gel or aluminum oxide as the stationary phase and appropriate solvent systems (e.g., hexane-ethyl acetate or dichloromethane-methanol mixtures)
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate, or hexane-ethyl acetate mixtures)
- For larger scale preparations, flash chromatography or automated systems may be employed
Analytical Data and Characterization
The target compound is typically characterized by the following analytical methods:
- ¹H NMR and ¹³C NMR spectroscopy
- Mass spectrometry (HRMS)
- Infrared spectroscopy
- Elemental analysis
- X-ray crystallography (if crystals suitable for analysis can be obtained)
Specific spectral data for this compound includes characteristic signals for the propyl chain, 3-methylbutyl group, and the pyrazolo[1,5-a]pyrimidine core protons in the ¹H NMR spectrum.
Scale-Up Considerations
Scaling up the synthesis of this compound from laboratory to larger scales requires careful consideration of several factors:
- Heat transfer efficiency, particularly for exothermic steps
- Mixing efficiency for heterogeneous reactions
- Solvent volumes and concentration effects
- Catalyst loading optimization
- Purification strategy adaptation
The copper-catalyzed method has been demonstrated to work efficiently at gram scale, making it a promising approach for larger-scale preparations.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Their Implications
Key structural variations among pyrazolo[1,5-a]pyrimidin-7-amine derivatives include substituents at positions 3, 5, and 6. Below is a comparative analysis:
Table 1: Substituent Variations and Properties
*Calculated based on molecular formula (C21H26N4).
Key Observations:
- Position 7 : The 3-methylbutyl chain offers moderate hydrophobicity, contrasting with polar groups like morpholinylpropyl () or pyridinylmethyl (), which improve water solubility.
- Position 3 : Phenyl vs. fluorophenyl (): Fluorine substitution often enhances binding affinity (e.g., anti-mycobacterial activity ), but its absence in the target compound may limit such effects.
Biological Activity
N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its structure can be represented as follows:
- Molecular Formula : C18H24N6
- Molecular Weight : 336.43 g/mol
- CAS Number : [Not specified in the sources]
This compound exhibits its biological effects primarily through modulation of various biochemical pathways. The compound has been shown to interact with specific receptors and enzymes involved in critical physiological processes.
Key Mechanisms:
- Inhibition of Kinases : The compound has demonstrated inhibitory activity against several kinases, which play a crucial role in cell signaling and proliferation.
- Anti-inflammatory Effects : Studies indicate that it may reduce inflammatory markers, contributing to its potential therapeutic applications in inflammatory diseases.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against human breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, administration of the compound resulted in a marked decrease in swelling and pain compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is essential for its development as a therapeutic agent.
Key Findings:
- Bioavailability : Initial studies suggest moderate oral bioavailability.
- Toxicity Profile : Toxicological evaluations indicate low acute toxicity with no significant adverse effects observed in animal models at therapeutic doses.
Q & A
Q. What are the common synthetic routes for N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves cyclocondensation of 3-amino-pyrazole derivatives with β-dicarbonyl or β-enaminone precursors. For example:
Core formation : Reacting 3-amino-pyrazole with a β-ketoester or β-enaminone under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core .
Functionalization : Introducing the 3-phenyl, 5-propyl, and N-(3-methylbutyl)amine substituents via nucleophilic substitution or coupling reactions.
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on spectroscopic and analytical methods :
- NMR : H and C NMR identify substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm, propyl CH₂ signals at δ 1.2–1.8 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass).
- X-ray crystallography : Resolves 3D conformation, particularly for chiral centers or steric effects in analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key parameters include:
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, with ligand tuning to reduce steric hindrance from bulky substituents .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates; mixed solvents (e.g., THF/H₂O) improve cross-coupling efficiency .
- Temperature control : Cyclocondensation at 80–100°C balances reaction rate and byproduct formation .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates high-purity product .
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine analogs?
Discrepancies often arise from:
- Substituent effects : Trifluoromethyl or methyl groups at specific positions alter enzyme-binding kinetics. For example, trifluoromethyl enhances hydrophobic interactions in kinase inhibitors .
- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (CDK2 vs. CDK4) impact IC₅₀ values. Standardize protocols using recombinant proteins and ATP-concentration controls .
- Solubility : Poor aqueous solubility of lipophilic analogs (e.g., logP > 4) may understate in vitro activity. Use DMSO/cosolvent systems (e.g., PEG-400) to improve bioavailability .
Structure-Activity Relationship (SAR) Studies
Q. How do substituents influence the compound’s biological activity?
- 3-Phenyl group : Critical for π-π stacking with hydrophobic enzyme pockets (e.g., in kinase targets like CDK2) .
- 5-Propyl chain : Longer alkyl chains (e.g., propyl vs. methyl) increase membrane permeability but may reduce solubility .
- N-(3-methylbutyl)amine : Enhances basicity and hydrogen-bonding potential, improving interaction with Asp86 in dihydroorotate dehydrogenase (DHODH) .
Q. What computational methods predict binding modes with target enzymes?
- Docking simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with DHODH or CDK2 active sites. Focus on hydrogen bonds with backbone carbonyls (e.g., Leu83 in DHODH) .
- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories (AMBER or GROMACS) to identify critical residue contacts .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity data across studies?
- Dose-response curves : Compare EC₅₀ values normalized to control compounds (e.g., doxorubicin).
- Off-target effects : Screen against unrelated enzymes (e.g., cytochrome P450) to rule out nonspecific inhibition .
- Metabolic stability : Use liver microsomes to assess degradation rates; correlate with in vivo efficacy .
Q. What statistical approaches validate reproducibility in SAR studies?
- Multivariate analysis : Principal component analysis (PCA) clusters compounds by substituent properties (e.g., logP, molar refractivity) and bioactivity .
- QSAR models : Build regression models (e.g., Random Forest) using descriptors like Hammett σ values or topological polar surface area (TPSA) .
Methodological Challenges
Q. How can researchers address low yields in multi-step syntheses?
- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., Boc-protected amines) via LC-MS .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
